2-(4-Morpholinopiperidin-1-yl)ethan-1-amine
Overview
Description
2-(4-Morpholinopiperidin-1-yl)ethan-1-amine, also known as MPEA, is an organic compound with a molecular formula of C7H17NO2. It is an amine derivative of morpholine, a heterocyclic compound containing a five-membered ring. MPEA is a versatile compound with a wide range of applications, from pharmaceuticals to chemical synthesis.
Scientific Research Applications
Pharmaceutical Applications
Piperidine derivatives, such as “2-(4-Morpholinopiperidin-1-yl)ethan-1-amine”, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . The piperidine moiety is common in the structure of many pharmaceuticals .
Drug Design
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, “2-(4-Morpholinopiperidin-1-yl)ethan-1-amine” could potentially be used in the design of new drugs.
Synthesis of Piperidine Derivatives
This compound could be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological Evaluation
The compound could be used in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Transaminase Screening
Although not directly mentioned, similar compounds have been used in the development of colorimetric methods to screen transaminases . Therefore, “2-(4-Morpholinopiperidin-1-yl)ethan-1-amine” could potentially be used in similar applications.
properties
IUPAC Name |
2-(4-morpholin-4-ylpiperidin-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c12-3-6-13-4-1-11(2-5-13)14-7-9-15-10-8-14/h11H,1-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWRAYRVWALOBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCOCC2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Morpholinopiperidin-1-yl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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